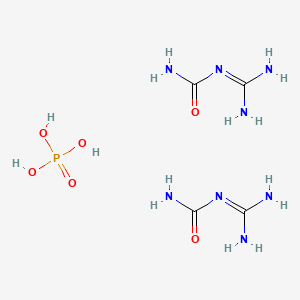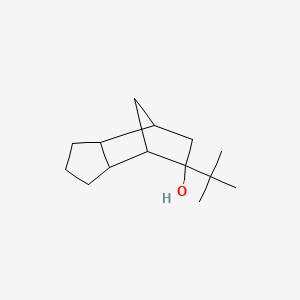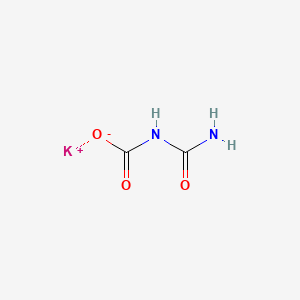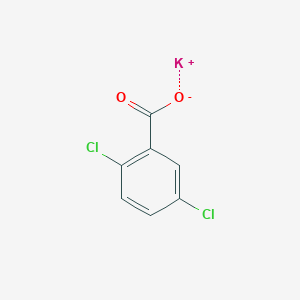
Potassium 2,5-dichlorobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Potassium 2,5-dichlorobenzoate is a chemical compound derived from 2,5-dichlorobenzoic acid. It is a potassium salt with the molecular formula C7H3Cl2KO2. This compound is known for its applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
Potassium 2,5-dichlorobenzoate can be synthesized through the reaction of 2,5-dichlorobenzoic acid with potassium hydroxide. The reaction typically involves dissolving 2,5-dichlorobenzoic acid in a suitable solvent, such as ethanol or water, and then adding potassium hydroxide to the solution. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar principles. The process may include steps such as purification and crystallization to obtain the compound in its pure form. Industrial methods often focus on optimizing yield and efficiency while ensuring the quality of the final product.
化学反応の分析
Types of Reactions
Potassium 2,5-dichlorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as hydroxide ions, amines, and thiols. The reactions are typically carried out in polar solvents like water or ethanol.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted benzoates can be formed.
Oxidation Products: Oxidation may lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction Products: Reduction can result in the formation of alcohols or other reduced compounds.
科学的研究の応用
Potassium 2,5-dichlorobenzoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other chemical compounds.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in drug synthesis.
Industry: It is utilized in the production of various industrial chemicals and materials.
作用機序
The mechanism of action of potassium 2,5-dichlorobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Potassium 2,4-dichlorobenzoate: Similar in structure but with chlorine atoms at different positions.
Potassium 3,5-dichlorobenzoate: Another isomer with chlorine atoms at the 3 and 5 positions.
Potassium 2,6-dichlorobenzoate: Chlorine atoms at the 2 and 6 positions.
Uniqueness
Potassium 2,5-dichlorobenzoate is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The position of the chlorine atoms can affect the compound’s interactions with other molecules and its overall properties.
特性
CAS番号 |
184637-62-5 |
|---|---|
分子式 |
C7H3Cl2KO2 |
分子量 |
229.10 g/mol |
IUPAC名 |
potassium;2,5-dichlorobenzoate |
InChI |
InChI=1S/C7H4Cl2O2.K/c8-4-1-2-6(9)5(3-4)7(10)11;/h1-3H,(H,10,11);/q;+1/p-1 |
InChIキー |
ZFTJHOCQKUMVNQ-UHFFFAOYSA-M |
正規SMILES |
C1=CC(=C(C=C1Cl)C(=O)[O-])Cl.[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





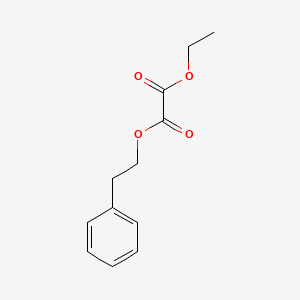
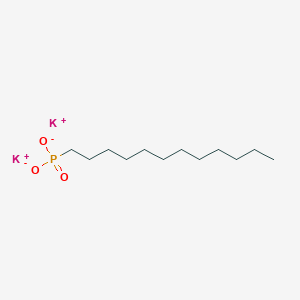
![(9Z,21Z,23Z)-2,19-dihydroxy-11-methoxy-3,7,12,15,15,18,20,24,32-nonamethyl-8,14,16,33-tetraoxa-26-azapentacyclo[25.3.1.14,7.113,17.05,30]tritriaconta-1(30),2,4,9,21,23,27-heptaene-6,25,29,31-tetrone](/img/structure/B12656978.png)

